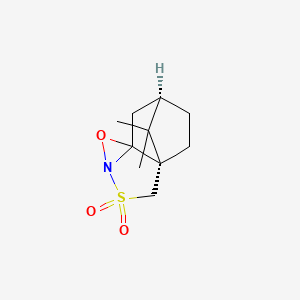
(1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a chiral oxaziridine compound derived from camphor. It is known for its use as an oxidizing agent in organic synthesis, particularly in asymmetric oxidation reactions. The compound has a unique three-membered ring structure containing nitrogen, oxygen, and sulfur atoms, which contributes to its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine can be synthesized through the oxidation of camphorsulfonamide using an oxidizing agent such as m-chloroperbenzoic acid (mCPBA). The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity. The general reaction scheme is as follows:
Camphorsulfonamide+mCPBA→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine primarily undergoes oxidation reactions. It is used as an oxidizing agent to transfer an oxygen atom to various substrates, including sulfides, amines, and enolates.
Common Reagents and Conditions:
Oxidation of Sulfides: this compound oxidizes sulfides to sulfoxides under mild conditions.
Oxidation of Amines: It can oxidize secondary amines to nitrones.
Oxidation of Enolates: The compound is used for the asymmetric oxidation of enolates to produce α-hydroxy ketones.
Major Products Formed:
Sulfoxides: From the oxidation of sulfides.
Nitrones: From the oxidation of secondary amines.
α-Hydroxy Ketones: From the oxidation of enolates.
Applications De Recherche Scientifique
(1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric synthesis to produce chiral molecules with high enantiomeric purity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs, particularly those requiring chiral intermediates.
Industry: this compound is used in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine involves the transfer of an oxygen atom from the oxaziridine ring to the substrate. This process typically follows an S_N2 mechanism, where the nucleophile attacks the oxygen atom, leading to the formation of a hemiaminal intermediate. The intermediate then fragments to produce the oxidized product and a sulfinamide byproduct.
Comparaison Avec Des Composés Similaires
Davis Oxaziridine: Another oxaziridine compound used for similar oxidation reactions.
N-Sulfonyloxaziridines: A class of oxaziridines with sulfonyl groups, used in various oxidation reactions.
Uniqueness: (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is unique due to its chiral nature and high selectivity in asymmetric oxidation reactions. Its camphor-derived structure provides a rigid and well-defined chiral environment, making it highly effective for producing enantiomerically pure products.
Propriétés
Formule moléculaire |
C10H15NO3S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
(1S,8R)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide |
InChI |
InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9+,10?,11?/m1/s1 |
Clé InChI |
GBBJBUGPGFNISJ-UCCLLEGBSA-N |
SMILES isomérique |
CC1([C@@H]2CC[C@]13CS(=O)(=O)N4C3(C2)O4)C |
SMILES canonique |
CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















